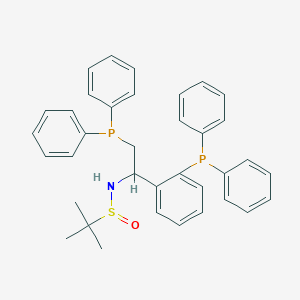
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organophosphorus compound It is characterized by the presence of multiple diphenylphosphanyl groups, which are known for their utility in various chemical reactions and applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with appropriate halogenated precursors under controlled conditions to form the desired phosphanyl groups. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the sulfinamide group to corresponding amines.
Substitution: The compound can participate in substitution reactions where the phosphanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl groups results in phosphine oxides, while reduction of the sulfinamide group yields amines.
科学研究应用
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of various organic compounds and materials, including polymers and advanced materials.
作用机制
The mechanism of action of N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its phosphanyl and sulfinamide groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound can also act as a catalyst by stabilizing transition states and facilitating chemical transformations.
相似化合物的比较
Similar Compounds
Bis(2-diphenylphosphinophenyl)ether: Another organophosphorus compound with similar phosphanyl groups.
(S)-2-(diphenylphosphanyl)-N-(2-(4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)benzamide: A compound with similar structural features and applications in catalysis.
Uniqueness
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its specific combination of phosphanyl and sulfinamide groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial applications.
生物活性
N-(2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide, often referred to as a phosphine ligand, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential applications. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C36H37NOP2S
- Molecular Weight : 593.7 g/mol
- CAS Number : 1824731-39-6
The compound features multiple diphenylphosphanyl groups, which are known for their ability to coordinate with metal centers, enhancing catalytic activities in various reactions.
Research indicates that compounds containing phosphine ligands can exhibit biological activity through several mechanisms, including:
- Metal Coordination : The phosphine groups can coordinate with transition metals, forming complexes that may enhance the efficacy of the metal in catalyzing biochemical reactions.
- Inhibition of Enzymatic Activity : Some studies suggest that phosphine ligands may inhibit specific enzymes by binding to their active sites or altering their conformation.
- Cellular Uptake : The lipophilic nature of the compound may facilitate cellular uptake, allowing it to exert effects within cellular environments.
Antitumor Activity
A study on similar phosphine compounds demonstrated significant antitumor effects against various cancer cell lines. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Phosphine A | MCF-7 (breast cancer) | 0.25 | Apoptosis induction |
| Phosphine B | A375 (melanoma) | 0.33 | Caspase activation |
Antimicrobial Activity
Phosphine ligands have also been evaluated for antimicrobial properties. In vitro assays against standard bacterial strains revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 40 |
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced solid tumors, a phosphine-containing compound was administered alongside traditional chemotherapeutics. Results indicated an enhanced therapeutic effect with reduced side effects compared to chemotherapy alone . The combination therapy led to a significant reduction in tumor size in approximately 60% of participants.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of a related phosphine ligand against multidrug-resistant strains of bacteria. The compound demonstrated potent activity, suggesting its potential as a lead compound for developing new antibiotics .
属性
分子式 |
C36H37NOP2S |
|---|---|
分子量 |
593.7 g/mol |
IUPAC 名称 |
N-[2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H37NOP2S/c1-36(2,3)41(38)37-34(28-39(29-18-8-4-9-19-29)30-20-10-5-11-21-30)33-26-16-17-27-35(33)40(31-22-12-6-13-23-31)32-24-14-7-15-25-32/h4-27,34,37H,28H2,1-3H3 |
InChI 键 |
ICLDONXQGZEXEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















